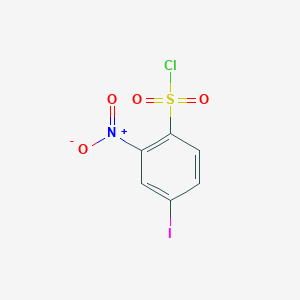

4-Iodo-2-nitrobenzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3ClINO4S |

|---|---|

Molecular Weight |

347.52 g/mol |

IUPAC Name |

4-iodo-2-nitrobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H3ClINO4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H |

InChI Key |

FKFPRCBZMOKLAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])S(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Iodo 2 Nitrobenzene 1 Sulfonyl Chloride

Regioselective Introduction of Sulfonyl Chloride Functionality

This approach begins with an appropriately substituted benzene (B151609) ring and introduces the sulfonyl chloride group in a controlled manner.

Direct Chlorosulfonation of Substituted Arenes

Direct chlorosulfonation involves the reaction of a substituted arene with chlorosulfonic acid. In the context of synthesizing 4-iodo-2-nitrobenzene-1-sulfonyl chloride, the starting material would ideally be 1-iodo-3-nitrobenzene (B31131). The electrophilic sulfonation would be directed by the existing substituents. The nitro group is a meta-director, and the iodine atom is an ortho-, para-director. This directing influence can lead to a mixture of products, making purification challenging.

An analogous process, the direct chlorosulfonation of ortho-chloro-nitrobenzene using 2 to 6 mols of chlorosulfonic acid at temperatures between 100 to 130°C, has been reported to yield 4-chloro-3-nitro-benzene sulfonyl chloride. google.com This suggests that direct chlorosulfonation of 1-iodo-3-nitrobenzene could be a viable, albeit potentially low-yielding, pathway.

Sandmeyer-Type Reactions from Precursor Anilines (e.g., 4-Iodo-2-nitroaniline)

The Sandmeyer reaction provides a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org This is a particularly attractive route for the synthesis of sulfonyl chlorides from the corresponding anilines.

A novel Sandmeyer-type sulfonyl chloride synthesis has been developed using anilines and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable SO2 surrogate in the presence of HCl and a copper catalyst. nih.gov This method has been shown to be effective for a wide range of anilines, including heterocyclic variants, and is scalable. nih.gov

For the synthesis of this compound, the precursor would be 4-iodo-2-nitroaniline. The general procedure involves the diazotization of the aniline (B41778) followed by reaction with a sulfur dioxide source in the presence of a copper catalyst.

Table 1: Illustrative Sandmeyer-Type Chlorosulfonylation

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Aromatic Amines | 1. NaNO2, HCl2. SO2, CuCl | Aromatic Sulfonyl Chlorides | nih.gov |

Oxidative Chlorosulfonation from Thio-derivatives

Another established method for the synthesis of sulfonyl chlorides is the oxidative chlorination of sulfur-containing precursors such as thiols, disulfides, or thioethers. For the target compound, this would involve the preparation of a suitable thio-derivative of 1-iodo-3-nitrobenzene.

For example, the synthesis of 2-nitrobenzenesulfonyl chloride can be achieved by the oxidative chlorination of di-o-nitrophenyl disulfide in the presence of concentrated hydrochloric and nitric acids with a stream of chlorine. orgsyn.org A similar strategy could be employed starting from the corresponding bis(4-iodo-2-nitrophenyl) disulfide.

The synthesis of p-nitrobenzenesulfonyl chloride has been achieved by reacting the corresponding disulfide with chlorine gas and thionyl chloride. google.com This two-step process involves the initial formation of the disulfide from 4-nitrochlorobenzene, followed by oxidative chlorination. google.com

Strategic Assembly of the 4-Iodo-2-nitrobenzene Core

This approach involves the sequential introduction of the iodo and nitro groups onto a benzene ring, followed by the introduction of the sulfonyl chloride functionality.

Iodination Strategies for Nitrobenzene (B124822) Derivatives

The regioselective iodination of nitrobenzene is a critical step in this synthetic strategy. The nitro group is a deactivating and meta-directing group. libretexts.org Therefore, direct iodination of nitrobenzene would be expected to yield primarily 1-iodo-3-nitrobenzene.

Various methods for the iodination of deactivated arenes have been developed. One such method involves the use of iodic acid in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid. nih.gov This system has been shown to effectively iodinate nitrobenzene. nih.gov Another approach utilizes N-iodosuccinimide (NIS) in the presence of a strong acid like trifluoromethanesulfonic acid. nih.gov

Table 2: Iodination of Nitrobenzene

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| HIO3/AcOH/Ac2O/H2SO4, then Na2SO3 | 1-Iodo-3-nitrobenzene | Not specified | nih.gov |

Nitration of Iodobenzene (B50100) Derivatives

Alternatively, the synthesis can commence with the nitration of iodobenzene. The iodine atom is a deactivating but ortho-, para-directing group. libretexts.org Therefore, the nitration of iodobenzene would be expected to yield a mixture of 1-iodo-2-nitrobenzene (B31338) and 1-iodo-4-nitrobenzene. The formation of the desired 1-iodo-2-nitrobenzene isomer would necessitate separation from the para-isomer.

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. dntb.gov.ua The regioselectivity of the reaction is governed by the electronic and steric effects of the substituent already present on the benzene ring. nih.govresearchgate.net

Table 3: Regioselectivity in the Nitration of Substituted Benzenes

| Substituent | Directing Effect | Activating/Deactivating |

|---|---|---|

| -NO2 | meta | Deactivating |

Sequential Aromatic Substitution Reactions for Controlled Functionalization

The synthesis of a polysubstituted benzene ring like this compound is a strategic exercise in directing group chemistry. The precise order of introducing the iodo, nitro, and sulfonyl chloride moieties is critical for achieving the desired substitution pattern due to the powerful influence each group exerts on the aromatic ring's reactivity and the position of subsequent substitutions. The synthesis relies on the principles of electrophilic aromatic substitution (EAS), where the existing substituents dictate the regiochemical outcome.

A logical and controlled synthetic sequence would likely begin with a less deactivating, ortho-para directing group and proceed to the introduction of strongly deactivating, meta-directing groups.

Proposed Synthetic Pathway:

Nitration of Iodobenzene: The synthesis would plausibly start with iodobenzene. The iodine atom, although deactivating the ring towards EAS compared to benzene, is an ortho, para-director. Nitration of iodobenzene using a standard nitrating mixture (HNO₃/H₂SO₄) yields a mixture of 2-iodonitrobenzene and 4-iodonitrobenzene. The 4-iodo isomer is the desired intermediate and must be separated from the ortho isomer, typically through crystallization or chromatography.

Chlorosulfonation of 4-Iodonitrobenzene: The separated 4-iodonitrobenzene is then subjected to chlorosulfonation, commonly using chlorosulfonic acid (ClSO₃H). At this stage, the ring is strongly deactivated by both the iodo and the nitro groups. The directing effects of these two groups must be considered. The nitro group is a strong meta-director, while the iodo group is an ortho, para-director. The sulfonation will occur at the position most activated or least deactivated. In 4-iodonitrobenzene, the nitro group (at C-1) directs to the C-3 and C-5 positions. The iodo group (at C-4) directs to the C-3 and C-5 positions. Therefore, the incoming chlorosulfonyl group is directed to the C-3 position (which is ortho to the iodine and meta to the nitro group), yielding the target molecule, this compound.

The success of this sequence hinges on the careful control of reaction conditions to manage the deactivating nature of the substituents and to ensure efficient separation of isomers at the nitration stage.

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -I (Iodo) | Halogen | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Electron-Withdrawing | Strongly Deactivating | Meta |

| -SO₂Cl (Sulfonyl chloride) | Electron-Withdrawing | Strongly Deactivating | Meta |

Stereochemical Considerations in Synthetic Pathways (if applicable)

For the synthesis of this compound, stereochemical considerations are not applicable. The target molecule is achiral, possessing a plane of symmetry that bisects the benzene ring through the iodo and sulfonyl chloride groups. The synthetic pathway involves standard electrophilic aromatic substitution reactions using achiral reagents and starting materials. Consequently, no stereocenters are formed during the process, and there is no potential for the generation of enantiomers or diastereomers.

Process Optimization and Scale-Up Considerations

Transitioning the synthesis of arylsulfonyl chlorides from a laboratory bench to an industrial scale introduces significant challenges, primarily related to safety, efficiency, and cost. catsci.com The chlorosulfonation step is particularly hazardous due to its highly exothermic nature and the corrosive properties of chlorosulfonic acid. nih.govaiche.org

Key Scale-Up Challenges:

Heat Management: The reaction of aromatic compounds with chlorosulfonic acid is extremely exothermic. In large reactors, the surface-area-to-volume ratio decreases dramatically, making heat dissipation inefficient and increasing the risk of a thermal runaway. catsci.comarborpharmchem.com

Gas Evolution: The reaction produces a significant volume of hydrogen chloride (HCl) gas, which requires a robust scrubbing system to manage safely. nih.gov

Reagent Handling: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handling large quantities requires specialized equipment and stringent safety protocols. nih.govaiche.org

Work-up Procedure: Quenching the reaction mixture, typically with ice or water, is also highly exothermic and requires careful, controlled addition to prevent dangerous splashing and pressure buildup. mdpi.com

Modern Optimization Strategies:

To address these challenges, modern chemical processing increasingly employs continuous manufacturing and flow chemistry. nih.govrsc.org This approach offers superior control over reaction parameters and enhances safety. By using small-volume continuous stirred-tank reactors (CSTRs) or microreactors, the amount of hazardous material reacting at any given moment is minimized. aiche.orgresearchgate.net This allows for much more efficient heat exchange, preventing dangerous temperature spikes. rsc.org Flow chemistry also enables automation and real-time process monitoring, leading to improved consistency and higher spacetime yields compared to traditional batch processing. mdpi.comresearchgate.net

| Parameter | Traditional Batch Process (Lab/Pilot Scale) | Continuous Flow Process (Production Scale) |

|---|---|---|

| Reaction Volume | Large (e.g., 100 L - 1000 L) | Small, continuous volume (e.g., <1 L reactor) rsc.org |

| Heat Transfer | Poor (low surface area to volume ratio) catsci.com | Excellent (high surface area to volume ratio) nih.gov |

| Safety Profile | Higher risk of thermal runaway and toxic gas buildup. nih.gov | Inherently safer due to small reagent volumes and better control. aiche.orgrsc.org |

| Control | Difficult to control temperature and mixing. | Precise control over temperature, residence time, and stoichiometry. researchgate.net |

| Space-Time Yield | Lower (e.g., 0.072 g mL⁻¹ h⁻¹) mdpi.com | Significantly higher (e.g., 0.139 g mL⁻¹ h⁻¹ or more) mdpi.com |

| Isolation | Batch quenching and filtration. mdpi.com | Can be integrated with continuous quenching and isolation systems. aiche.org |

Green Chemistry Principles in the Synthesis of Substituted Arylsulfonyl Chlorides

Alternative Synthetic Routes:

From Thiols or Disulfides: A greener alternative to direct chlorosulfonation involves the oxidative chlorination of the corresponding thiols or disulfides. rsc.org This method can be performed under milder conditions and can utilize more environmentally benign oxidants, such as oxygen or hydrogen peroxide, in the presence of a suitable halogen source. rsc.org Some protocols use reagents like oxone in water, which significantly reduces the reliance on hazardous solvents. rsc.org

From Diazonium Salts in Aqueous Media: The Sandmeyer-type reaction of an aryldiazonium salt (generated from the corresponding aniline) with sulfur dioxide in the presence of a copper catalyst can produce arylsulfonyl chlorides. acs.org Performing this reaction in an aqueous system is a significant green improvement. researchgate.net The low solubility of the arylsulfonyl chloride product in water causes it to precipitate directly from the reaction mixture, simplifying isolation and minimizing the use of organic solvents for extraction. acs.orgresearchgate.net

| Green Chemistry Principle | Application to Arylsulfonyl Chloride Synthesis |

|---|---|

| Prevention | Designing processes to minimize waste, such as using catalytic methods instead of stoichiometric reagents. |

| Atom Economy | Routes starting from thiols or anilines can offer better atom economy compared to direct chlorosulfonation which uses a large excess of ClSO₃H. rsc.org |

| Less Hazardous Chemical Syntheses | Replacing chlorosulfonic acid with alternative reagents like oxone/KCl or SO₂/CuCl in aqueous media. rsc.orgresearchgate.net |

| Safer Solvents and Auxiliaries | Utilizing water as a reaction solvent in the Sandmeyer-type synthesis, where the product precipitates. acs.orgresearchgate.net |

| Design for Energy Efficiency | Developing reactions that can be run at ambient temperature and pressure; using flow chemistry for better energy control. rsc.org |

| Use of Renewable Feedstocks | (Not directly applicable to this specific synthesis but a general principle). |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps by choosing a strategic synthetic sequence. |

| Catalysis | Using catalytic amounts of copper salts in the Sandmeyer reaction instead of large excesses of hazardous reagents. acs.org |

| Design for Degradation | (Focuses on the final product's lifecycle, not the synthesis itself). |

| Real-time analysis for Pollution Prevention | Implementing Process Analytical Technology (PAT) in a continuous flow setup to monitor reaction progress and prevent excursions. researchgate.net |

| Inherently Safer Chemistry for Accident Prevention | Adopting continuous flow chemistry to minimize the volume of hazardous materials and reduce the risk of thermal runaway. nih.govaiche.org |

Elucidating Reactivity and Mechanistic Pathways of 4 Iodo 2 Nitrobenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride group (-SO₂Cl) is a highly electrophilic functional group, susceptible to attack by various nucleophiles. The electrophilicity of the sulfur atom in 4-Iodo-2-nitrobenzene-1-sulfonyl chloride is further enhanced by the strong electron-withdrawing effect of the adjacent nitro group (-NO₂). This activation facilitates nucleophilic substitution reactions, where the chloride ion acts as a good leaving group.

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely used method for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. cbijournal.com The reaction of this compound with an amine proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. cbijournal.com The general protocol involves the reaction between a primary or secondary amine and the sulfonyl chloride to afford the corresponding N-substituted sulfonamide. nih.gov

Table 1: Examples of Amidation Reactions

| Amine Substrate | Product | Typical Conditions | Yield (%) |

|---|---|---|---|

| Aniline (B41778) | N-(4-Iodo-2-nitrophenyl)benzenesulfonamide | Pyridine, 0-25 °C | 90-95 |

| Benzylamine | N-Benzyl-4-iodo-2-nitrobenzenesulfonamide | Triethylamine, CH₂Cl₂, RT | 88-94 |

| Piperidine | 1-((4-Iodo-2-nitrophenyl)sulfonyl)piperidine | Pyridine, CH₂Cl₂, 0 °C to RT | 92-97 |

| tert-Butylamine | N-tert-Butyl-4-iodo-2-nitrobenzenesulfonamide | DMAP, CH₂Cl₂, RT | 85-90 |

Sulfonate esters are valuable intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. youtube.com They are synthesized by the reaction of a sulfonyl chloride with an alcohol. This esterification, or sulfonylation of an alcohol, typically requires a base, often pyridine, which not only catalyzes the reaction but also scavenges the HCl produced. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride. youtube.com This reaction proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken. youtube.com

Table 2: Examples of Sulfonate Esterification Reactions

| Alcohol Substrate | Product | Typical Conditions | Yield (%) |

|---|---|---|---|

| Methanol (B129727) | Methyl 4-iodo-2-nitrobenzenesulfonate | Pyridine, 0 °C | 93-98 |

| Ethanol | Ethyl 4-iodo-2-nitrobenzenesulfonate | Pyridine, 0 °C | 92-97 |

| Isopropanol | Isopropyl 4-iodo-2-nitrobenzenesulfonate | Pyridine, CH₂Cl₂, 0 °C to RT | 85-92 |

| Phenol | Phenyl 4-iodo-2-nitrobenzenesulfonate | Triethylamine, CH₂Cl₂, RT | 88-94 |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that can react with sulfonyl chlorides. youtube.commsu.edu The reaction of this compound with these reagents can lead to the formation of sulfones (R-SO₂-R'). The reaction proceeds through a nucleophilic substitution mechanism where the carbanionic part of the organometallic reagent attacks the sulfur atom, displacing the chloride. youtube.com While these reagents are highly reactive towards the sulfonyl chloride, careful control of stoichiometry and reaction conditions is necessary to avoid potential side reactions, such as attack at the nitro group or interaction with the aryl iodide moiety. The use of less reactive organometallic compounds, like organocuprates (Gilman reagents), can sometimes offer better selectivity. youtube.com

Table 3: Examples of Reactions with Organometallic Reagents

| Organometallic Reagent | Product | Typical Conditions | Yield (%) |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-Iodo-4-(methylsulfonyl)-2-nitrobenzene | THF, -78 °C to RT | 70-80 |

| Phenylmagnesium bromide (PhMgBr) | 1-Iodo-2-nitro-4-(phenylsulfonyl)benzene | THF, -78 °C to RT | 75-85 |

| n-Butyllithium (n-BuLi) | 1-(Butylsulfonyl)-4-iodo-2-nitrobenzene | THF, -78 °C | 65-75 |

| Lithium diphenylcuprate (Ph₂CuLi) | 1-Iodo-2-nitro-4-(phenylsulfonyl)benzene | Ether, -78 °C to 0 °C | 80-90 |

Cross-Coupling Chemistry Involving the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in aryl iodides is relatively weak, making this moiety an excellent electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is central to modern organic synthesis, with reactions like the Suzuki, Sonogashira, and Heck couplings being routinely employed. nobelprize.orgsigmaaldrich.com The aryl iodide in this compound serves as a highly reactive substrate for these transformations. nih.gov The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.orgwikipedia.org

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. sigmaaldrich.com It is a versatile method for forming biaryl structures.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of a base. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, generally with high stereoselectivity. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base to neutralize the hydrogen iodide formed during the catalytic cycle. rsc.org

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product | Typical Conditions | Yield (%) |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | 2-Nitro-4-(phenylsulfonyl)-1,1'-biphenyl | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 85-95 |

| Sonogashira | Phenylacetylene | 4-(Phenylethynyl)-2-nitrobenzene-1-sulfonyl chloride | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT | 90-98 |

| Heck | Styrene | 4-((E)-2-Phenylvinyl)-2-nitrobenzene-1-sulfonyl chloride | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | 80-90 |

| Suzuki | 4-Methoxyphenylboronic acid | 4'-Methoxy-2-nitro-4-(phenylsulfonyl)-1,1'-biphenyl | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | 82-92 |

While palladium catalysts are dominant, nickel and copper catalysts offer alternative and sometimes complementary reactivity profiles, often at a lower cost.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as powerful tools for cross-coupling reactions, capable of coupling a wide range of electrophiles and nucleophiles. uci.eduucla.edu They are particularly effective in reactions that are challenging for palladium, such as the coupling of less reactive aryl chlorides. nih.gov For an aryl iodide substrate, nickel catalysis provides an efficient alternative for C-C, C-N, and C-O bond formations. researchgate.net

Copper-Catalyzed Coupling: Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established methods for forming carbon-heteroatom bonds (C-N, C-O, C-S). uu.nl The reaction of an aryl iodide with nucleophiles like amines, phenols, or thiols can be effectively mediated by a copper catalyst, often without the need for expensive ligands. uu.nlresearchgate.net

Table 5: Examples of Nickel- and Copper-Catalyzed Cross-Coupling Reactions

| Catalyst System | Coupling Partner | Reaction Type | Product | Typical Conditions | Yield (%) |

|---|---|---|---|---|---|

| Nickel | Morpholine | Buchwald-Hartwig Amination | 4-(4-Morpholinyl)-2-nitrobenzene-1-sulfonyl chloride | NiCl₂(dppe), NaOt-Bu, Toluene, 110 °C | 75-85 |

| Copper | Thiophenol | Ullmann C-S Coupling | 2-Nitro-4-(phenylthio)benzene-1-sulfonyl chloride | CuI, K₂CO₃, DMF, 120 °C | 80-90 |

| Nickel | Phenylmagnesium bromide | Kumada Coupling | 2-Nitro-4-(phenylsulfonyl)-1,1'-biphenyl | NiCl₂(dppp), THF, RT | 85-95 |

| Copper | Phenol | Ullmann C-O Coupling | 2-Nitro-4-phenoxybenzene-1-sulfonyl chloride | CuI, Cs₂CO₃, Pyridine, 110 °C | 70-80 |

Mechanistic Insights into Transition Metal-Catalyzed Aryl Iodide Activation

The activation of the carbon-iodine (C-I) bond in this compound is a critical step for its participation in cross-coupling reactions, a cornerstone of modern synthetic chemistry. Transition metals, particularly palladium and copper, are central to catalyzing these transformations. The generally accepted mechanism for many of these reactions, such as Suzuki, Heck, and Sonogashira couplings, proceeds through a catalytic cycle involving the activation of the aryl iodide.

The key step in this process is the oxidative addition of the aryl iodide to a low-valent transition metal complex (e.g., Pd(0)). In this step, the metal center inserts itself into the C-I bond, forming a new organometallic species (e.g., Ar-Pd(II)-I). The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups on the benzene (B151609) ring, renders the carbon atom of the C-I bond more electron-deficient. This electronic effect can influence the rate of oxidative addition, a step often considered rate-limiting in the catalytic cycle.

The unique properties of the iodide ligand are also crucial. Iodide is considered a "soft" ligand that binds effectively to "soft," low-oxidation-state metal centers. rsc.org This strong interaction can stabilize the metal complex within the catalytic cycle and influence subsequent steps like transmetalation and reductive elimination. rsc.org While oxidative addition is a common pathway, alternative mechanisms involving aryl radical activation have also been proposed, particularly in copper-catalyzed systems, which can involve a halogen-atom transfer process. researchgate.netresearchgate.net

Below is a data table outlining a generic catalytic cycle for the activation of an aryl iodide.

| Step | Description | Metal Oxidation State Change | Role of this compound |

|---|---|---|---|

| 1. Oxidative Addition | The aryl iodide adds to the metal center, breaking the C-I bond and forming a new organometallic complex. | e.g., Pd(0) → Pd(II) | Acts as the electrophilic partner, providing the aryl group. |

| 2. Transmetalation (for couplings like Suzuki/Stille) | An organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the metal center, displacing the halide. | No Change (e.g., Pd(II)) | The aryl group from the initial compound is now bound to the metal center. |

| 3. Reductive Elimination | The two organic groups on the metal center couple and are eliminated as the final product, regenerating the low-valent metal catalyst. | e.g., Pd(II) → Pd(0) | Not directly involved in this step. |

Transformations of the Nitro Group

The nitro group is a versatile functional group that significantly influences the molecule's reactivity and serves as a precursor to other important functionalities, most notably the amino group.

Reductive Amination and Other Reductions

The reduction of the aromatic nitro group is one of the most fundamental transformations in organic chemistry, providing a route to synthetically valuable anilines. wikipedia.org A variety of reagents can accomplish this transformation, with the choice of reagent allowing for chemoselectivity. wikipedia.org For a substrate like this compound, the conditions must be chosen carefully to avoid unwanted reactions with the sulfonyl chloride or iodo groups.

Common methods for the reduction of nitroarenes include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction using metals in acidic media, such as iron, tin, or zinc. wikipedia.org A procedure for the reduction of the closely related o-nitrobenzenesulfonyl chloride using iron filings demonstrates a classic and effective method that is likely applicable. The process typically involves heating the nitro compound with iron powder in a slightly acidic aqueous solution.

Beyond simple reduction to an amine, the transformation can be part of a one-pot reductive amination process. In such a sequence, the nitro group is reduced to an amine in the presence of a carbonyl compound (an aldehyde or ketone), which then undergoes condensation and subsequent reduction to form a new C-N bond. researchgate.net

The table below summarizes common methods for the reduction of aromatic nitro compounds.

| Method | Typical Reagents | General Outcome | Potential Considerations for the Substrate |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Aniline | Potential for hydrodehalogenation (loss of iodine). |

| Metal/Acid Reduction | Fe/HCl; SnCl₂/HCl; Zn/HCl | Aniline | Generally tolerant of other functional groups. wikipedia.org |

| Sulfide Reduction | Na₂S, (NH₄)₂S, NaHS | Aniline | Can be selective for one nitro group in dinitro compounds. |

| Transfer Hydrogenation | Hydrazine, Cyclohexene with Pd/C | Aniline | Milder conditions than high-pressure hydrogenation. |

Impact on Aromatic Ring Electrophilicity and Directing Effects

The nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups are both powerful electron-withdrawing groups due to resonance and inductive effects. Their presence significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), making such reactions much more difficult to achieve compared to benzene itself.

In terms of directing effects, both the -NO₂ and -SO₂Cl groups are meta-directors. They withdraw electron density from the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. The iodo group, while also deactivating due to its inductive effect, is an ortho-, para-director because its lone pairs can donate electron density through resonance to stabilize the intermediates of ortho and para attack.

Advanced Mechanistic Investigations

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced techniques such as kinetic isotope effect studies can be employed.

Kinetic Isotope Effect Studies

A kinetic isotope effect (KIE) is observed when a reaction rate changes upon replacing an atom in a reactant with one of its heavier isotopes. princeton.edu This tool provides powerful insight into the rate-determining step of a reaction by revealing which bonds are being broken or formed in that step. princeton.edu

While no specific KIE studies have been published for this compound itself, such studies are common for analogous structures. For example, KIEs have been investigated for the chloride-chloride exchange reaction in various arenesulfonyl chlorides. mdpi.com By synthesizing an isotopically labeled version of the substrate (e.g., using ³⁷Cl in the sulfonyl chloride) and comparing its reaction rate to the unlabeled (³⁵Cl) compound, one can probe the nature of the transition state. A significant KIE would suggest that the C-S or S-Cl bond is being significantly altered in the rate-determining step. Similarly, deuterating a specific C-H bond and observing a primary KIE would provide strong evidence for C-H bond cleavage in the rate-limiting step of a reaction, such as an elimination. princeton.eduosti.gov Such studies could be hypothetically applied to probe the mechanism of nucleophilic substitution at the sulfur atom or other reactions involving this substrate.

Hammett Analysis and Structure-Reactivity Relationships

The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. For the solvolysis of arenesulfonyl chlorides, the reaction constant, ρ (rho), indicates the sensitivity of the reaction to these electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a developing negative charge in the transition state. Conversely, a negative ρ value indicates that electron-donating groups enhance the reaction rate by stabilizing a transition state with a developing positive charge.

In the context of this compound, both the iodo and nitro groups are electron-withdrawing. The nitro group, in particular, is one of the strongest electron-withdrawing groups, and its presence is expected to significantly enhance the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack.

The Hammett plot for the alkaline hydrolysis of substituted benzenesulfonyl chlorides has been shown to be linear with a ρ-value of +1.564. rsc.org This positive value is consistent with a mechanism where bond formation with the nucleophile is advanced in the transition state, leading to an accumulation of negative charge on the sulfonyl group. For neutral solvolysis, however, Hammett plots have been observed to be curved. rsc.orgrsc.org This curvature can suggest a change in the rate-determining step or the mechanism as the electronic nature of the substituent is varied.

For the this compound, the combined electron-withdrawing effects of the 4-iodo and 2-nitro substituents would place it at the higher end of the reactivity scale in a Hammett plot, assuming an SN2-like mechanism. The Hammett substituent constant (σ) for a para-iodo group is approximately +0.18, and for a para-nitro group, it is +0.78. While the effect of the ortho-nitro group is more complex due to potential steric influences, its electronic contribution would further increase the reactivity.

A representative dataset for the solvolysis of 4-substituted benzenesulfonyl chlorides in water is presented below to illustrate the structure-reactivity relationship.

| Substituent (X) | Hammett Constant (σp) | Rate Constant (k x 104 s-1) at 25°C | log(k/kH) |

|---|---|---|---|

| OCH3 | -0.27 | 0.95 | -0.51 |

| CH3 | -0.17 | 1.30 | -0.37 |

| H | 0.00 | 3.05 | 0.00 |

| Br | +0.23 | 7.60 | 0.40 |

| NO2 | +0.78 | 85.0 | 1.44 |

Based on this trend, the rate constant for the hydrolysis of this compound is expected to be significantly high, likely exceeding that of the 4-nitro derivative due to the additional electron-withdrawing effect of the iodo group and the powerful influence of the ortho-nitro group.

Transient Intermediate Detection and Characterization

The mechanism of nucleophilic substitution at the sulfonyl sulfur is often proposed to proceed through a transient, high-energy intermediate or transition state. For arenesulfonyl chlorides, a key proposed intermediate is a trigonal bipyramidal (TBP) or pentacoordinate sulfur species. cdnsciencepub.com In this structure, the incoming nucleophile and the leaving group (chloride) occupy the axial positions, while the aryl group and the two oxygen atoms reside in the equatorial plane.

Direct detection and characterization of such transient intermediates are challenging due to their fleeting lifetimes. However, indirect evidence and computational studies strongly support their existence. The hydrolysis of arenesulfonyl chlorides is thought to proceed via one of two main pathways: a concerted SN2-like mechanism where the nucleophile attacks as the leaving group departs, passing through a TBP-like transition state, or a stepwise mechanism involving the formation of a pentacoordinate intermediate.

For highly reactive substrates like this compound, the presence of strong electron-withdrawing groups can stabilize the negatively charged pentacoordinate intermediate, potentially making a stepwise mechanism more favorable. Studies on the hydrolysis of 4-nitrobenzenesulfonyl chloride have suggested the involvement of an anionic intermediate of the type [HO-SO₂(Cl)Ar]⁻. researchgate.net The contribution of this pathway is believed to increase with the electron-withdrawing strength of the substituents on the aromatic ring.

Experimental techniques that could potentially be used to detect or trap such intermediates include:

Low-Temperature Spectroscopy: By conducting the reaction at very low temperatures, it might be possible to slow down the decomposition of the intermediate to a point where it can be observed using techniques like NMR or IR spectroscopy.

Chemical Trapping: Introducing a highly reactive trapping agent that can selectively react with the intermediate to form a stable, characterizable product can provide evidence for its formation.

Isotopic Labeling: The use of isotopes (e.g., ¹⁸O in the nucleophile) can help to elucidate the mechanism by tracking the fate of atoms throughout the reaction.

While no direct spectroscopic or trapping studies have been reported specifically for this compound, the body of evidence from related arenesulfonyl chlorides strongly suggests that its reactions proceed through a high-energy, pentacoordinate sulfur species, the stability and lifetime of which are influenced by the powerful electron-withdrawing iodo and nitro substituents.

Applications of 4 Iodo 2 Nitrobenzene 1 Sulfonyl Chloride in Chemical Synthesis

As a Versatile Building Block in Complex Organic Synthesis

The unique substitution pattern of 4-iodo-2-nitrobenzene-1-sulfonyl chloride makes it a valuable precursor in the construction of intricate molecular architectures. The sulfonyl chloride group readily reacts with nucleophiles, the nitro group can be reduced or otherwise modified, and the iodine atom can participate in various coupling reactions.

The sulfonamide linkage is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and diuretic drugs. This compound serves as a key reagent for introducing the arylsulfonyl group into molecules, leading to the formation of sulfonamide derivatives with potential biological activity. mdpi.com While specific examples detailing the use of this compound in the synthesis of marketed drugs are not extensively documented, the closely related 2-nitrobenzenesulfonyl chloride is a known precursor in the synthesis of various pharmaceuticals. mdpi.com This suggests the potential of its iodinated analogue in similar synthetic strategies.

The general reaction involves the coupling of this compound with primary or secondary amines to yield the corresponding sulfonamides. The strong electron-withdrawing nature of the nitro group enhances the reactivity of the sulfonyl chloride, facilitating this transformation.

Table 1: Examples of Biologically Active Scaffolds Synthesized from Related Nitrobenzenesulfonyl Chlorides

| Starting Material | Amine Component | Resulting Scaffold/Compound Type | Potential Biological Activity |

| 2-Nitrobenzenesulfonyl chloride | Various amines | Sulfonamide derivatives | Antibacterial, Anti-inflammatory |

| 4-Nitrobenzenesulfonyl chloride | N-methylpropargylamine | Allenesulfonamide intermediate | Precursor to benzothiadiazine dioxides |

| 2-Nitrobenzenesulfonyl chloride | Anthranilic acid derivatives | Solid-phase synthesis of benzothiadiazin-3-one 1,1-dioxides | Not specified |

This table is illustrative and based on the reactivity of similar nitrobenzenesulfonyl chlorides, indicating the potential applications of the title compound.

The structural rigidity and defined stereochemistry offered by the substituted benzene (B151609) ring of this compound make it an attractive component in the design of functional materials and ligands for catalysis. The presence of the iodine atom is particularly significant as it allows for post-synthetic modification via cross-coupling reactions, such as the Sonogashira, Heck, or Suzuki reactions. This enables the introduction of a wide variety of functional groups, leading to the creation of novel materials with tailored electronic or optical properties.

Furthermore, sulfonamide derivatives can act as ligands for metal complexes. The nitrogen and oxygen atoms of the sulfonamide group can coordinate to metal centers, and the electronic properties of the ligand can be tuned by the substituents on the aromatic ring. While specific research on ligands derived from this compound is limited, the broader class of sulfonamide-based ligands is known to be effective in various catalytic transformations. nih.gov

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound provides multiple avenues for the synthesis of a variety of heterocyclic systems.

The reaction of this compound with bifunctional nucleophiles can lead to the formation of heterocyclic structures containing a sulfonamide moiety. For instance, reaction with compounds containing both an amine and another nucleophilic group (e.g., a hydroxyl or thiol group) can result in cyclization to form sultams or other related heterocycles. A notable application of related nitrobenzenesulfonyl chlorides is in the synthesis of benzothiadiazine derivatives. For example, 2-nitrobenzenesulfonyl chlorides can be used in the solid-phase synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides. acs.org

The presence of both an iodine atom and a nitro group on the aromatic ring opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, the nitro group can be reduced to an amino group, which can then participate in a cyclization reaction with a suitable functional group introduced at the position of the iodine atom via a cross-coupling reaction.

Iodine-mediated cyclization is a powerful tool in organic synthesis for the construction of heterocycles. nih.gov While direct examples involving this compound are not prevalent in the literature, the principle of using an iodo-substituted arene as a precursor for cyclization is well-established. For instance, intramolecular coupling reactions can be catalyzed by transition metals. cas.cn

Development of New Reagents and Catalytic Systems

This compound can serve as a precursor for the development of new reagents and catalytic systems. The sulfonyl chloride can be converted into other functional groups, such as a sulfonic acid or sulfonate ester, which can then be further modified.

The iodo-substituted aryl sulfonamide derivatives can be utilized as ligands for transition metal catalysts. nih.gov The coordination of the sulfonamide group to a metal center, combined with the electronic influence of the iodo and nitro substituents, can lead to catalysts with unique reactivity and selectivity. For instance, metal complexes bearing sulfonamide ligands have been investigated for their catalytic activity in various organic transformations.

Table 2: Potential Transformations and Applications

| Functional Group | Transformation | Potential Application |

| Sulfonyl chloride | Reaction with amines/alcohols | Synthesis of sulfonamides/sulfonate esters |

| Iodine | Cross-coupling reactions (e.g., Sonogashira, Suzuki) | Introduction of new functional groups |

| Nitro | Reduction to amine | Further functionalization, cyclization reactions |

Lack of Sufficient Data on the Application of this compound in Total Synthesis Strategies

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public information to generate a detailed article on the specific applications of this compound in the total synthesis of complex molecules. The research inquiry did not yield specific examples, detailed research findings, or data that would be necessary to construct an in-depth and informative article as requested.

While the search provided general information about the synthesis and potential reactivity of this compound and related compounds, it did not uncover any published research detailing its use as a key reagent in multi-step total synthesis strategies of natural products or other complex target molecules. The requested focus on "Contributions to Total Synthesis Strategies," including detailed research findings and data tables, cannot be fulfilled without specific examples from the scientific literature.

Therefore, due to the absence of specific case studies and detailed experimental data in the public domain concerning the application of this compound in total synthesis, it is not possible to provide an article that meets the specified requirements for detailed, informative, and scientifically accurate content in this particular area. Further research and publication in this specific field would be required to enable a comprehensive review.

Computational and Theoretical Studies on 4 Iodo 2 Nitrobenzene 1 Sulfonyl Chloride and Its Derivatives

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic characteristics that govern the behavior of 4-Iodo-2-nitrobenzene-1-sulfonyl chloride.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular properties of organic compounds. For derivatives of iodo-nitrobenzene, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been employed to determine optimized geometries and vibrational frequencies. researchgate.net These calculations can reveal how the presence of electron-withdrawing groups, such as the nitro (-NO2) and sulfonyl chloride (-SO2Cl) groups, and the bulky iodo (-I) group influence the geometry of the benzene (B151609) ring. For instance, in related substituted benzenes, DFT has shown that significant repulsion between adjacent bulky groups can lead to distortions from the ideal hexagonal angle of 120°.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, provides insights into charge distribution and hyperconjugative interactions. For nitroaromatic compounds, NBO analysis often indicates significant electron delocalization, which contributes to the stability of certain conformations. ufms.br In the case of this compound, such analysis would likely show a polarized electronic structure, with significant positive charges on the sulfur and nitrogen atoms and negative charges on the oxygen and chlorine atoms.

Table 1: Illustrative Calculated Molecular Properties for a Substituted Nitrobenzene (B124822) Derivative (based on analogous compounds)

| Property | Calculated Value |

| Dipole Moment (Debye) | ~4.0 - 5.0 |

| Total Energy (Hartree) | Varies with basis set |

| HOMO Energy (eV) | ~ -7.0 to -8.0 |

| LUMO Energy (eV) | ~ -3.0 to -4.0 |

| HOMO-LUMO Gap (eV) | ~ 4.0 |

Note: These values are illustrative and based on data for related nitroaromatic compounds. Specific values for this compound would require direct calculation.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For nitroaromatic compounds, the HOMO is typically localized on the benzene ring, while the LUMO is often centered on the nitro group. rsc.org This distribution indicates that the benzene ring is the primary site for electrophilic attack, while the nitro group is susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. researchgate.net For this compound, the combined electron-withdrawing effects of the nitro and sulfonyl chloride groups would be expected to lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and indicating a high reactivity, particularly towards nucleophiles.

Reaction Mechanism Prediction and Energy Profile Determination

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the determination of energy profiles.

Reactions involving arenesulfonyl chlorides, such as nucleophilic substitution at the sulfur atom, are of significant interest. Theoretical studies have been used to distinguish between different possible mechanisms, primarily the concerted bimolecular nucleophilic substitution (SN2) and the addition-elimination (A-E) pathways. mdpi.com For many arenesulfonyl chlorides, the SN2 mechanism, which proceeds through a single transition state, is favored. mdpi.comnih.gov

Computational characterization of the transition state involves locating the saddle point on the potential energy surface and analyzing its geometry and vibrational frequencies. For an SN2 reaction at the sulfonyl sulfur, the transition state would feature a trigonal bipyramidal geometry around the sulfur atom. cdnsciencepub.com The energy of this transition state, relative to the reactants, determines the activation energy and thus the rate of the reaction. The presence of electron-withdrawing substituents, like the nitro group in this compound, generally increases the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and often lowering the activation energy. semanticscholar.org

The solvent can play a crucial role in the reactivity of arenesulfonyl chlorides. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the reaction energy profile. researchgate.net

Table 2: Illustrative Solvation Effects on Activation Energy for a Generic SN2 Reaction of an Arenesulfonyl Chloride

| Solvent | Dielectric Constant | Relative Activation Energy (kcal/mol) |

| Gas Phase | 1 | 0 (Reference) |

| Acetonitrile (B52724) | 37.5 | -2.5 |

| Methanol (B129727) | 32.7 | -4.0 |

| Water | 80.1 | -5.5 |

Note: This table provides a conceptual illustration of how increasing solvent polarity can lower the activation energy for a nucleophilic substitution reaction. The values are not specific to this compound.

Molecular Dynamics Simulations for Conformation and Interactions

MD simulations of nitrobenzene in aqueous solution have been used to investigate key hydrogen-bonding interactions within its environment. acs.orgnih.gov For this compound, MD simulations could be employed to understand its conformational preferences in different solvents. The molecule has rotational freedom around the C-S and C-N bonds, and the preferred conformations would be influenced by steric hindrance between the bulky iodo and sulfonyl chloride groups, as well as by electronic interactions with the solvent.

Furthermore, MD simulations can shed light on how the molecule interacts with other species in solution, such as reactants or biological macromolecules. These simulations can reveal the structure of the solvation shell and identify specific intermolecular interactions, such as hydrogen bonds, that might influence the molecule's reactivity or binding affinity. For example, simulations could model the approach of a nucleophile to the sulfonyl chloride group, providing a dynamic picture of the reaction process.

QSAR/QSPR Approaches for Predictive Modeling (focused on reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its activity or properties. In the context of this compound and its derivatives, these models can be invaluable for predicting their chemical reactivity without the need for extensive experimental work. This section will delve into the application of QSAR/QSPR methodologies for building predictive models of reactivity for this class of compounds.

The fundamental principle of QSAR/QSPR is that the structure of a molecule, encoded by molecular descriptors, dictates its physicochemical properties and, consequently, its reactivity. wikipedia.org By establishing a mathematical relationship between these descriptors and an experimentally determined reactivity parameter (e.g., a reaction rate constant), a predictive model can be developed.

A general QSAR/QSPR model can be represented by the following equation:

Reactivity = f (Molecular Descriptors)

Where f is a mathematical function that links the molecular descriptors to the reactivity.

For this compound and its derivatives, the reactivity of interest often pertains to the sulfonyl chloride group, which is susceptible to nucleophilic attack. The electronic and steric effects of the substituents on the benzene ring—in this case, the iodo and nitro groups—play a crucial role in modulating this reactivity.

Descriptor Selection for Reactivity Modeling

The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR/QSPR model. For predicting the reactivity of substituted benzenesulfonyl chlorides, descriptors can be broadly categorized into electronic, steric, and topological parameters.

Electronic Descriptors: These descriptors quantify the electronic environment of the molecule, which is paramount for reactions involving charge separation or charge transfer.

Hammett Constants (σ): These are empirical parameters that describe the electron-donating or electron-withdrawing nature of substituents on a benzene ring. wikipedia.orgoxfordreference.com The Hammett equation, a linear free-energy relationship, is a classic example of a simple QSAR model: log(k/k₀) = ρσ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ is the reaction constant, and σ is the substituent constant. wikipedia.orgchemeurope.com

Computed Electronic Properties: Quantum chemical calculations can provide a wealth of electronic descriptors, including:

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): For electrophilic reactions, a lower E_LUMO indicates a greater susceptibility to nucleophilic attack. nih.gov

Atomic Charges: The partial charge on the sulfur atom of the sulfonyl chloride group can be a direct indicator of its electrophilicity.

Molecular Electrostatic Potential (ESP): ESP maps can identify regions of positive potential, which are prone to nucleophilic attack. nih.govchemrxiv.org

Steric Descriptors: These parameters account for the spatial arrangement of atoms and can influence the accessibility of the reaction center.

Taft Steric Parameters (Es): These are empirical constants that quantify the steric hindrance of a substituent.

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and can encode information about its size, shape, and branching.

Model Development and Validation

Once a set of relevant descriptors has been chosen, a mathematical model is developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov

A hypothetical QSAR/QSPR study on a series of substituted benzenesulfonyl chlorides, including this compound, might involve the following steps:

Data Set Selection: A series of benzenesulfonyl chloride derivatives with known experimental reactivity data (e.g., hydrolysis rate constants) would be compiled.

Descriptor Calculation: A variety of electronic, steric, and topological descriptors would be calculated for each compound in the series.

Model Building: A statistical method, such as MLR, would be used to develop a model that correlates the reactivity with a subset of the calculated descriptors.

Model Validation: The predictive power of the model would be assessed using statistical metrics such as the coefficient of determination (R²), the cross-validated R² (Q²), and by using an external test set of compounds that were not used in the model development. nih.gov

Illustrative Data Tables

The following tables provide a hypothetical example of the data that would be used in a QSAR/QSPR study of substituted benzenesulfonyl chloride reactivity.

Table 1: Hypothetical Experimental Reactivity Data and Calculated Descriptors for a Series of Substituted Benzenesulfonyl Chlorides

| Compound | Substituents | log(k_hydrolysis) | Hammett σ | E_LUMO (eV) | Charge on S |

| 1 | H | -4.50 | 0.00 | -1.20 | +1.50 |

| 2 | 4-NO₂ | -3.20 | +0.78 | -2.50 | +1.65 |

| 3 | 4-CH₃ | -4.80 | -0.17 | -1.10 | +1.45 |

| 4 | 4-Cl | -4.10 | +0.23 | -1.50 | +1.55 |

| 5 | 4-I, 2-NO₂ | -2.80 | +1.16 | -2.80 | +1.70 |

Interactive Data Table 1

| Compound | Substituents | log(k_hydrolysis) | Hammett σ | E_LUMO (eV) | Charge on S |

|---|---|---|---|---|---|

| 1 | H | -4.50 | 0.00 | -1.20 | +1.50 |

| 2 | 4-NO₂ | -3.20 | +0.78 | -2.50 | +1.65 |

| 3 | 4-CH₃ | -4.80 | -0.17 | -1.10 | +1.45 |

| 4 | 4-Cl | -4.10 | +0.23 | -1.50 | +1.55 |

| 5 | 4-I, 2-NO₂ | -2.80 | +1.16 | -2.80 | +1.70 |

A hypothetical MLR model derived from this data might look like:

log(k_hydrolysis) = -4.55 + 1.20(σ) - 0.50(E_LUMO)

This equation suggests that the rate of hydrolysis increases with increasing electron-withdrawing character of the substituents (positive σ) and with a more negative E_LUMO, which is consistent with a nucleophilic attack on the sulfonyl chloride group.

Table 2: Predicted vs. Experimental Reactivity for the Hypothetical Model

| Compound | Experimental log(k_hydrolysis) | Predicted log(k_hydrolysis) | Residual |

| 1 | -4.50 | -4.55 | +0.05 |

| 2 | -3.20 | -3.16 | -0.04 |

| 3 | -4.80 | -4.80 | 0.00 |

| 4 | -4.10 | -4.07 | -0.03 |

| 5 | -2.80 | -2.76 | -0.04 |

Interactive Data Table 2

| Compound | Experimental log(k_hydrolysis) | Predicted log(k_hydrolysis) | Residual |

|---|---|---|---|

| 1 | -4.50 | -4.55 | +0.05 |

| 2 | -3.20 | -3.16 | -0.04 |

| 3 | -4.80 | -4.80 | 0.00 |

| 4 | -4.10 | -4.07 | -0.03 |

| 5 | -2.80 | -2.76 | -0.04 |

The small residuals in Table 2 would indicate a good fit of the model to the experimental data.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-Iodo-2-nitrobenzene-1-sulfonyl chloride, a complete NMR analysis would provide unambiguous assignment of all proton and carbon atoms, confirming the substitution pattern on the benzene (B151609) ring and the integrity of the sulfonyl chloride and nitro functional groups.

¹H NMR, ¹³C NMR, and Heteronuclear Correlation Spectroscopy

A ¹H NMR spectrum would be expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring. The electron-withdrawing effects of the nitro and sulfonyl chloride groups, along with the influence of the iodine atom, would dictate the precise chemical shifts of the aromatic protons.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each of the six carbon atoms in the benzene ring. The carbons directly attached to the iodine, nitro, and sulfonyl chloride groups would exhibit characteristic chemical shifts.

Heteronuclear correlation techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in correlating the proton and carbon signals, providing definitive evidence for the connectivity within the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | C-SO₂Cl |

| 2 | - | C-NO₂ |

| 3 | H-3 | C-3 |

| 4 | - | C-I |

| 5 | H-5 | C-5 |

| 6 | H-6 | C-6 |

| No experimental data is available. This table is for illustrative purposes only. |

2D NMR Techniques for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for establishing the bonding network within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart. This would be particularly useful for confirming the positions of the substituents by observing correlations from the aromatic protons to the carbons bearing the iodo, nitro, and sulfonyl chloride groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. The expected exact mass would be calculated based on the most abundant isotopes of its constituent elements (C₆H₃ClINO₄S).

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion. The resulting fragment ions would provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the sulfonyl chloride group (SO₂Cl), the nitro group (NO₂), and the iodine atom.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]+• | Molecular ion |

| [M - SO₂Cl]+ | Loss of the sulfonyl chloride group |

| [M - NO₂]+ | Loss of the nitro group |

| [M - I]+ | Loss of the iodine atom |

| This table represents predicted fragments as no experimental data is available. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

N-O stretching vibrations of the nitro group.

S=O stretching vibrations of the sulfonyl chloride group.

C-I stretching vibrations .

Aromatic C-H and C=C stretching and bending vibrations .

Table 3: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric N-O stretch | ~1520-1560 |

| Symmetric N-O stretch | ~1345-1385 |

| Asymmetric S=O stretch | ~1370-1400 |

| Symmetric S=O stretch | ~1170-1200 |

| C-I stretch | ~500-600 |

| This table is based on typical ranges for these functional groups, as specific experimental data for the target compound is unavailable. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the sulfonyl chloride and nitro functional groups. The asymmetric and symmetric stretching vibrations of the SO₂ group in the sulfonyl chloride moiety typically appear in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The nitro group (NO₂) will exhibit characteristic strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The presence of the benzene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| Asymmetric SO₂ Stretch | 1370-1400 | Strong | Sulfonyl chloride |

| Symmetric SO₂ Stretch | 1170-1190 | Strong | Sulfonyl chloride |

| Asymmetric NO₂ Stretch | 1520-1560 | Strong | Nitro |

| Symmetric NO₂ Stretch | 1340-1370 | Strong | Nitro |

| Aromatic C-H Stretch | >3000 | Medium-Weak | Benzene ring |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Benzene ring |

| C-S Stretch | 650-750 | Medium | |

| S-Cl Stretch | 500-600 | Medium | Sulfonyl chloride |

| C-I Stretch | <600 | Medium | Iodo |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman and IR spectroscopy differ, and thus vibrations that are weak in IR may be strong in Raman, and vice versa. For this compound, the symmetric vibrations of the sulfonyl chloride and nitro groups are expected to give rise to strong Raman signals. The aromatic ring vibrations will also be prominent. Analysis of related compounds like p-Iodobenzene sulfonyl chloride indicates that the S-Cl and C-I bonds will also produce characteristic Raman bands.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Functional Group |

| Symmetric SO₂ Stretch | 1170-1190 | Strong | Sulfonyl chloride |

| Symmetric NO₂ Stretch | 1340-1370 | Strong | Nitro |

| Ring Breathing Mode | ~1000 | Strong | Benzene ring |

| Aromatic C-H Bend | 1000-1300 | Medium | Benzene ring |

| C-S Stretch | 650-750 | Strong | |

| S-Cl Stretch | 500-600 | Strong | Sulfonyl chloride |

| C-I Stretch | 150-250 | Strong | Iodo |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials and is particularly important for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can exhibit distinct physical properties. While there are no specific studies on the polymorphism of this compound, research on other substituted benzenesulfonyl derivatives suggests that polymorphism is a possibility. PXRD can be used to identify different polymorphic forms by their unique diffraction patterns. Each polymorph will produce a characteristic set of peaks at specific 2θ angles, which serves as a fingerprint for that crystalline phase. The presence of impurities or a mixture of polymorphs can be detected by the appearance of additional peaks in the PXRD pattern.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are vital for determining the purity of this compound and for separating it from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most suitable approach for its analysis.

A typical HPLC system for this compound would employ a C18 stationary phase, which is nonpolar, and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The high UV absorbance of the nitroaromatic chromophore allows for sensitive detection using a UV detector, typically at a wavelength around 254 nm. The retention time of the compound under a specific set of conditions is a characteristic feature that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. Isocratic elution (constant mobile phase composition) can be used for simple purity checks, while gradient elution (varying mobile phase composition) would be more effective for separating a complex mixture of related compounds.

Interactive Data Table: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of thermally stable and volatile compounds. In the context of characterizing "this compound," GC-MS provides critical data regarding its purity, molecular weight, and structural features through its fragmentation patterns.

The methodology involves introducing the analyte into a gas chromatograph, where it is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The retention time (t R ), the time it takes for the compound to travel through the column, is a characteristic parameter used for its identification under specific chromatographic conditions. phenomenex.com Factors influencing the retention time include the column's stationary phase, temperature program, carrier gas flow rate, and the analyte's intrinsic properties such as volatility and polarity. drawellanalytical.com For "this compound," a non-polar or semi-polar capillary column, such as one coated with a polysiloxane derivative, is typically employed.

Following separation by GC, the eluted compound enters the mass spectrometer. In the ion source, which commonly utilizes electron ionization (EI), the molecule is bombarded with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M⁺) and a series of fragment ions. These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), and a detector generates a mass spectrum, which is a plot of ion abundance versus m/z.

Detailed Research Findings

While specific, publicly available GC-MS data for "this compound" is limited, analysis of structurally similar compounds, such as other halogenated nitroaromatic compounds and benzenesulfonyl chlorides, allows for a detailed prediction of its behavior and fragmentation pathways. epa.govnist.govnih.gov The high molecular weight and the presence of iodo, nitro, and sulfonyl chloride functional groups will dictate its chromatographic and mass spectrometric characteristics.

Retention Behavior

The retention time of "this compound" is expected to be longer than that of less substituted nitrobenzene (B124822) or benzenesulfonyl chloride derivatives due to its higher molecular weight and the presence of the iodine atom, which increases its boiling point and interaction with the stationary phase. The specific retention time is highly dependent on the GC conditions. For comparative purposes, a hypothetical set of GC parameters and the expected retention time are presented in Table 1.

Table 1: Hypothetical GC-MS Parameters and Expected Retention Time for this compound

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Temperature Program | Initial 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Expected Retention Time (t R ) | 12 - 15 min |

Mass Spectrometry Fragmentation

The mass spectrum of "this compound" is anticipated to exhibit a complex fragmentation pattern, providing valuable structural information. The molecular ion peak, corresponding to the intact molecule, should be observable, albeit potentially of low intensity due to the compound's susceptibility to fragmentation. The major fragmentation pathways are predicted to involve the cleavage of the sulfonyl chloride, nitro, and iodo groups.

Key fragmentation mechanisms for aromatic sulfonyl chlorides include the loss of the chlorine atom and the SO₂ group. nih.gov For nitroaromatic compounds, characteristic losses of NO₂ and NO are common. The presence of iodine, with its distinct isotopic pattern, would further aid in the identification of fragments containing this atom.

Based on these principles, a table of predicted major fragment ions and their corresponding m/z values for "this compound" (Molecular Weight: 377.52 g/mol ) is provided below.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Loss from Molecular Ion |

| 342.5 | [M - Cl]⁺ | Chlorine radical (Cl•) |

| 313.5 | [M - SO₂]⁺• | Sulfur dioxide (SO₂) |

| 277.5 | [M - SO₂Cl]⁺ | Sulfonyl chloride radical (•SO₂Cl) |

| 250.5 | [M - I]⁺ | Iodine radical (I•) |

| 231.5 | [M - NO₂ - SO₂]⁺• | Nitro group (NO₂) and Sulfur dioxide (SO₂) |

| 185.5 | [C₆H₃I]⁺• | Nitro and sulfonyl chloride groups |

| 127 | [I]⁺ | Iodine cation |

| 75 | [C₆H₃]⁺ | Iodo, nitro, and sulfonyl chloride groups |

The analysis of these characteristic fragments allows for the unambiguous identification of "this compound" in a sample. The relative abundances of these ions provide a unique fingerprint that can be used for library matching and confirmation of the compound's structure. It is important to note that sulfonyl chlorides can be thermally labile and may degrade in the GC injector, potentially leading to the formation of corresponding chlorides or other degradation products. core.ac.uk Therefore, careful optimization of the GC-MS method is crucial for accurate analysis.

Future Research Directions and Emerging Paradigms

Exploitation of Undiscovered Reactivity and Catalytic Pathways

The unique electronic and steric environment of 4-Iodo-2-nitrobenzene-1-sulfonyl chloride suggests a wealth of unexplored reactivity. The presence of the versatile iodine atom serves as a prime handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. Future research will likely focus on developing novel catalytic systems that can selectively activate the C-I bond in the presence of the highly reactive sulfonyl chloride group.

Furthermore, the nitro group can be readily reduced to an amine, providing a secondary pathway for derivatization. This opens the door to sequential or orthogonal functionalization strategies where the iodo and nitro groups are manipulated in a controlled manner. A key research direction will be the development of chemoselective catalysts that can distinguish between these functional groups, allowing for the programmed construction of highly complex molecules from this single precursor. Photocatalysis, for instance, has emerged as a powerful tool for activating specific reaction pathways, and its application to thioacetates to selectively yield sulfonyl chlorides, aryl chlorides, or diaryldisulfides simply by varying the excitation light wavelength, hints at the potential for controlling the reactivity of polyfunctional molecules like this compound. nih.gov

Development of Asymmetric Synthetic Applications

The development of asymmetric applications for derivatives of this compound represents a significant and largely untapped area of research. The sulfonyl chloride moiety is an excellent electrophile for reaction with chiral nucleophiles, such as alcohols and amines, to form chiral sulfonates and sulfonamides. These derivatives could serve as novel chiral auxiliaries, ligands for asymmetric catalysis, or chiral building blocks for the synthesis of enantiomerically pure compounds. drexel.edu

Future investigations could focus on:

Chiral Auxiliaries: Reacting the sulfonyl chloride with readily available chiral alcohols or amines to generate new removable chiral auxiliaries that can direct the stereochemical outcome of subsequent reactions.

Chiral Ligands: Incorporating the 4-iodo-2-nitrophenylsulfonyl framework into ligand scaffolds for transition metal catalysts. The electronic properties conferred by the nitro and iodo groups could modulate the catalytic activity and selectivity in asymmetric transformations.

Catalytic Asymmetric Reactions: Designing enantioselective reactions that directly involve the sulfonyl chloride group, for example, catalyzed additions to prochiral substrates.

The goal would be to leverage the unique steric and electronic features of the substituted aromatic ring to achieve high levels of stereocontrol in these applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents, making them ideal candidates for the application of flow chemistry and automated synthesis. rsc.org Continuous flow processing offers significant advantages over traditional batch methods, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the volume of hazardous materials at any given time. rsc.orgmdpi.comresearchgate.net

Future research will focus on translating the synthesis of this compound and its subsequent derivatization to continuous flow platforms. This could involve developing multi-step, fully automated sequences where the crude sulfonyl chloride is generated in one reactor and then immediately telescoped into a subsequent reactor for reaction with a nucleophile, purification, and isolation. researchgate.net This approach not only improves safety and efficiency but also enhances reproducibility and scalability, which are critical for potential industrial applications. mdpi.comresearchgate.net

| Parameter | Batch Chemistry | Flow Chemistry / Automated Synthesis | Reference |

|---|---|---|---|